C.I. Reactive Orange 35

描述

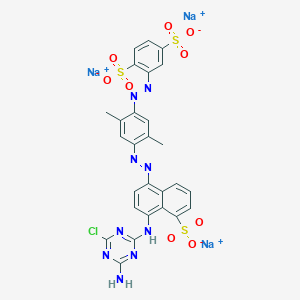

C.I. Reactive Orange 35 is a complex organic compound known for its vibrant color properties. It is commonly used in the dye industry due to its ability to produce bright and stable colors. The compound’s structure includes multiple aromatic rings and sulfonic acid groups, which contribute to its solubility and reactivity.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of C.I. Reactive Orange 35 involves several steps:

Diazotization: The process begins with the diazotization of 4-amino-6-chloro-1,3,5-triazine, which is then coupled with 5-sulfo-1-naphthylamine to form an intermediate azo compound.

Coupling Reaction: This intermediate is further coupled with 2,5-dimethylphenylamine under controlled pH conditions to form the final azo dye.

Sulfonation: The final step involves sulfonation, where sulfonic acid groups are introduced to enhance the solubility and stability of the dye.

Industrial Production Methods

Industrial production of this compound typically involves large-scale batch processes. The reaction conditions are carefully controlled to ensure high yield and purity. The use of continuous flow reactors is also explored to improve efficiency and reduce production costs.

化学反应分析

Key Steps

-

Diazotization of 2-Aminobenzene-1,4-disulfonic Acid

-

First Coupling with 2,5-Dimethylbenzenamine

-

Second Diazotization and Coupling with 8-Aminonaphthalene-1-sulfonic Acid

-

Triazine Condensation

Mechanism

-

Alkaline Conditions (pH 10–12): Hydroxide ions deprotonate cellulose hydroxyl groups.

-

Nucleophilic Attack : Cellulose-O⁻ attacks electrophilic triazine carbon, replacing chlorine.

-

Covalent Bond Formation : Stable ether linkage ensures wash-fast coloration .

Reaction Scheme

Degradation Reactions

This compound undergoes environmental and microbial degradation, primarily targeting its azo bonds :

Azo Bond Reduction

-

Agents : Microbial enzymes (azoreductases), sodium dithionite (Na₂S₂O₄).

-

Products : Aromatic amines (e.g., 1-amino-2-hydroxy-5-(2-sulfooxy ethyl)benzene) .

Oxidative Degradation

-

Agents : Hydrogen peroxide (H₂O₂), UV light.

-

Pathway : Azo bond cleavage generates sulfonated aromatic intermediates .

Biodegradation Pathways

| Pathway | Conditions | Major Products |

|---|---|---|

| Microbial | Pseudomonas aeruginosa, aerobic | 1-Amino-2-hydroxy-5-(2-sulfooxy ethyl)benzene |

| Chemical | Na₂S₂O₄, pH 7.0 | Naphthalene derivatives |

| Photocatalytic | UV/H₂O₂ | Sulfonated organic acids |

Stability and Competing Reactions

-

Hydrolysis : Triazine groups hydrolyze in acidic/basic conditions, reducing dye fixation .

-

Light Fastness : UV exposure causes photodegradation of azo bonds, fading color (Light Fastness: ISO 6) .

Comparative Reactivity

| Reaction Type | This compound | Similar Dye (e.g., Reactive Red 120) |

|---|---|---|

| Nucleophilic Substitution | High (triazine reactivity) | Moderate (vinyl sulfone group) |

| Azo Bond Stability | Moderate | High |

| Biodegradability | Moderate | Low |

科学研究应用

C.I. Reactive Orange 35 has several scientific research applications:

Chemistry: Used as a dye in analytical chemistry for detecting and quantifying various substances.

Biology: Employed in staining techniques to visualize cellular components under a microscope.

Medicine: Investigated for its potential use in drug delivery systems due to its solubility and stability.

Industry: Widely used in the textile industry for dyeing fabrics and in the production of colored inks and paints.

作用机制

The compound exerts its effects primarily through its ability to form stable complexes with various substrates. The sulfonic acid groups enhance its solubility, allowing it to interact with different molecular targets. The azo bonds in the compound can undergo reversible cleavage, making it useful in various applications where controlled release of the dye is required.

相似化合物的比较

Similar Compounds

- 1,4-Benzenedisulfonic acid, 2-(2-(4-(2-(4-((4-amino-6-chloro-1,3,5-triazin-2-yl)amino)-7-sulfo-1-naphthalenyl)diazenyl)-7-sulfo-1-naphthalenyl)diazenyl)-, sodium salt (1:4)

- Tetrasodium 2-(2-(4-(2-(4-((4-amino-6-chloro-1,3,5-triazin-2-yl)amino)-7-sulfo-1-naphthalenyl)diazenyl)-7-sulfo-1-naphthalenyl)diazenyl)-1,4-benzenedisulfonate

Uniqueness

The unique combination of aromatic rings, azo bonds, and sulfonic acid groups in C.I. Reactive Orange 35 provides it with distinct properties such as high solubility, stability, and vibrant color, making it highly valuable in various applications.

生物活性

C.I. Reactive Orange 35 (CAS No. 12270-76-7) is a synthetic dye widely used in textile applications due to its vibrant color and reactivity with cellulose fibers. This compound, part of the azo dye family, has raised environmental and health concerns due to its persistence and potential toxicity. This article reviews the biological activity of this compound, focusing on its environmental impact, biodegradation, and toxicological effects.

Chemical Structure and Properties

This compound is characterized by its complex chemical structure, which includes several functional groups that contribute to its reactivity and color properties. The molecular formula is with a molecular weight of approximately 814.11 g/mol. Its structure includes a triazine ring, which enhances its stability and reactivity in dyeing processes.

Persistence in the Environment

Azo dyes, including this compound, are known for their stability and resistance to degradation in natural environments. This persistence can lead to bioaccumulation and long-term ecological impacts. Studies have shown that azo dyes can undergo reductive cleavage under anaerobic conditions, leading to the formation of aromatic amines, which are often more toxic than the parent compounds .

Biodegradation Studies

Biodegradation of this compound has been a focal point in understanding its environmental impact. Various microorganisms have been identified as effective in degrading this dye:

- Streptomyces albidoflavus : This actinobacterium demonstrated significant decolorization capabilities, achieving reductions of up to 94.4% in total organic carbon from azo dye solutions .

- VITVAMB Isolates : Specific isolates showed varying degrees of decolorization efficiency, with one isolate achieving an 85.6% decolorization rate within 24 hours .

These studies highlight the potential for using microbial systems in bioremediation strategies to mitigate the environmental impact of this compound.

Cytotoxicity and Genotoxicity

Research has indicated that this compound exhibits cytotoxic effects on various cell lines. In vitro studies have demonstrated that exposure to this dye can lead to increased levels of reactive oxygen species (ROS), resulting in oxidative stress and potential DNA damage .

- Case Study : A study evaluated the genotoxic effects of several azo dyes, including this compound, using the comet assay on human lymphocytes. The results indicated significant DNA strand breaks at certain concentrations, suggesting a potential risk for mutagenicity .

Ecotoxicological Assessments

Ecotoxicological studies have shown that this compound can adversely affect aquatic organisms. For instance, exposure to this dye has been linked to reduced survival rates in fish and crustaceans, indicating its harmful effects on aquatic ecosystems .

Summary of Findings

The following table summarizes key findings related to the biological activity of this compound:

| Aspect | Findings |

|---|---|

| Chemical Structure | Azo compound with triazine ring |

| Biodegradation | Effective degradation by Streptomyces albidoflavus (94.4% reduction) |

| Cytotoxicity | Induces oxidative stress and DNA damage |

| Ecotoxicity | Harmful effects observed in aquatic organisms |

属性

IUPAC Name |

trisodium;2-[[4-[[4-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]-5-sulfonatonaphthalen-1-yl]diazenyl]-2,5-dimethylphenyl]diazenyl]benzene-1,4-disulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H22ClN9O9S3.3Na/c1-13-11-20(36-37-21-12-15(47(38,39)40)6-9-22(21)48(41,42)43)14(2)10-19(13)35-34-17-7-8-18(30-27-32-25(28)31-26(29)33-27)24-16(17)4-3-5-23(24)49(44,45)46;;;/h3-12H,1-2H3,(H,38,39,40)(H,41,42,43)(H,44,45,46)(H3,29,30,31,32,33);;;/q;3*+1/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QODWDUXKFKJVCQ-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1N=NC2=C(C=CC(=C2)S(=O)(=O)[O-])S(=O)(=O)[O-])C)N=NC3=C4C=CC=C(C4=C(C=C3)NC5=NC(=NC(=N5)N)Cl)S(=O)(=O)[O-].[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H19ClN9Na3O9S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80890002 | |

| Record name | C.I. Reactive Orange 35 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80890002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

814.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70210-13-8, 12270-76-7 | |

| Record name | 1,4-Benzenedisulfonic acid, 2-(2-(4-(2-(4-((4-amino-6-chloro-1,3,5-triazin-2-yl)amino)-5-sulfo-1-naphthalenyl)diazenyl)-2,5-dimethylphenyl)diazenyl)-, sodium salt (1:3) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070210138 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Benzenedisulfonic acid, 2-[2-[4-[2-[4-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]-5-sulfo-1-naphthalenyl]diazenyl]-2,5-dimethylphenyl]diazenyl]-, sodium salt (1:3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | C.I. Reactive Orange 35 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80890002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trisodium 2-[[4-[[4-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]-5-sulphonatonaphthyl]azo]-2,5-dimethylphenyl]azo]benzene-1,4-disulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.624 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,4-Benzenedisulfonic acid, 2-[2-[4-[2-[4-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]-5-sulfo-1-naphthalenyl]diazenyl]-2,5-dimethylphenyl]diazenyl]-, sodium salt (1:3) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。